molecular formula C32H22Br2N2O5 B12465527 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12465527
M. Wt: 674.3 g/mol
InChI Key: ZJNLNKZCCDBJMR-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core, bromophenyl groups, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the isoindoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium amide (NaNH₂) or thiourea under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is not fully understood, but it is believed to involve:

Properties

Molecular Formula

C32H22Br2N2O5

Molecular Weight

674.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C32H22Br2N2O5/c33-20-9-5-19(6-10-20)29(37)17-41-32(40)26-16-28(35-27-14-11-21(34)15-25(26)27)18-7-12-22(13-8-18)36-30(38)23-3-1-2-4-24(23)31(36)39/h1-2,5-16,23-24H,3-4,17H2

InChI Key

ZJNLNKZCCDBJMR-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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